(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride
Description
(3aS,7aR)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core. Key structural elements include:
- Fmoc Protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group at position 2, commonly used in peptide synthesis for amine protection .
- Methyl Substituent: A methyl group at position 5, influencing steric and electronic properties.
- Carboxylic Acid Hydrochloride: A carboxylate moiety at position 7a, enhancing solubility in polar solvents .
- Chirality: The (3aS,7aR) configuration confers stereochemical specificity, critical for biological interactions or synthetic applications .
This compound’s molecular formula is C28H32ClN2O6 (inferred from related structures in and ), with a predicted molecular weight of ~493 g/mol. Its pKa (4.33 ± 0.20) suggests moderate acidity, likely due to the carboxylic acid group .
Propriétés
IUPAC Name |
(3aS,7aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4.ClH/c1-25-11-10-24(22(27)28)15-26(13-16(24)12-25)23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21;/h2-9,16,21H,10-15H2,1H3,(H,27,28);1H/t16-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEKVCBNOPBZPL-GRGFAMGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2(CN(C[C@@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride is a derivative of the pyrrolo[3,4-c]pyridine scaffold, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex bicyclic structure with a pyrrolo[3,4-c]pyridine core. The presence of the 9H-fluoren-9-yl moiety contributes to its lipophilicity and potential for central nervous system activity. The carboxylic acid and methoxycarbonyl groups are critical for its biological interactions.
Pharmacological Properties
Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological activities including:
- Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication and entry into host cells.
- Neuroprotective Effects : The ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.
The biological activity of (3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit integrases or other key enzymes in viral replication pathways.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can mitigate oxidative stress in cells.
Case Studies
Several studies have documented the biological effects of pyrrolo[3,4-c]pyridine derivatives:
- Anticancer Studies :
- Antiviral Activity :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Scaffold Variations
(a) Pyrrolo[3,4-c]pyridine Derivatives
- Compound A: (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one () Key Differences: Replaces the Fmoc group with a trifluoro-methoxy-phenylpropanoyl moiety. Optical Rotation: [α]D = +10.1° (MeOH), indicating distinct stereochemical effects compared to the target compound . Synthesis: Uses Pd/C catalysis in methanol, similar to methods for related bicyclic systems .
- Compound B: (3aR,7aR)-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate hydrochloride () Key Differences: Benzyl and ethyl ester groups instead of Fmoc and carboxylic acid. Molecular Weight: 332.39 g/mol (vs. ~493 g/mol for the target), highlighting the Fmoc group’s contribution to mass .
(b) Pyrrolo[2,3-c]pyridine Derivatives ()
Functional Group and Physicochemical Comparisons
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
